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molecular formula C10H20O2Si B8330590 (Cyclobutylidene(ethoxy)methoxy)trimethylsilane CAS No. 31469-20-2

(Cyclobutylidene(ethoxy)methoxy)trimethylsilane

Cat. No. B8330590
M. Wt: 200.35 g/mol
InChI Key: YVDAZQRZRHZLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08034940B2

Procedure details

A 1.6 M hexane solution of n-butyllithium (2.72 mL, 4.34 mmol) was added to a solution of diisopropylamine (440 mg, 4.34 mmol) in THF (6 mL) at −78° C. over 5 minutes. The resultant solution was warmed to 0° C. for 30 min and cooled to −78° C. A solution of ethyl cyclobutanecarboxylate (464 mg, 3.62 mmol) in THF (1 mL) was added dropwise. The mixture was stirred at −78° C. for 30 min. Chlorotrimethylsilane (0.597 mL, 4.71 mmol) was added. The mixture was warmed to room temperature over 1 h, quenched with saturated NaHCO3 (5 mL), diluted with diethyl ether (200 mL), washed with water (20 mL), brine (20 mL), dried (MgSO4) and concentrated to give (cyclobutylidene(ethoxy)methoxy)trimethylsilane, which was taken to next step without further purification.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
464 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.597 mL
Type
reactant
Reaction Step Three
Quantity
2.72 mL
Type
reactant
Reaction Step Four
Quantity
440 mg
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[CH:13]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH2:15][CH2:14]1.Cl[Si:23]([CH3:26])([CH3:25])[CH3:24]>C1COCC1.CCCCCC>[C:13]1(=[C:17]([O:19][CH2:20][CH3:21])[O:18][Si:23]([CH3:26])([CH3:25])[CH3:24])[CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
464 mg
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.597 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
2.72 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
440 mg
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with saturated NaHCO3 (5 mL)
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (200 mL)
WASH
Type
WASH
Details
washed with water (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCC1)=C(O[Si](C)(C)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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